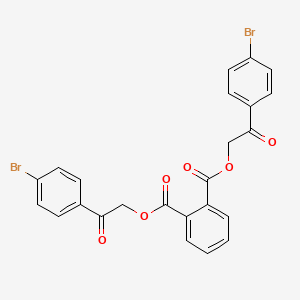
Bis(4'-bromophenacyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4’-bromophenacyl) phthalate is a chemical compound with the molecular formula C24H16Br2O6 and a molecular weight of 560.2 g/mol It is a derivative of phthalic acid and is characterized by the presence of two bromophenacyl groups attached to the phthalate core
Preparation Methods
The synthesis of Bis(4’-bromophenacyl) phthalate typically involves the reaction of phthalic anhydride with 4’-bromophenacyl bromide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Bis(4’-bromophenacyl) phthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenacyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester bonds in the phthalate core can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding alcohols.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4’-bromophenacyl) phthalate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s bromophenacyl groups can be used to label biomolecules for detection and analysis.
Mechanism of Action
The mechanism of action of Bis(4’-bromophenacyl) phthalate involves its interaction with molecular targets through its bromophenacyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are not fully understood but may include disruption of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Bis(4’-bromophenacyl) phthalate can be compared with other phthalate derivatives such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer, DEHP has a different structure and is primarily used in industrial applications.
Dibutyl phthalate (DBP): Another plasticizer with different chemical properties and applications.
Diisobutyl phthalate (DiBP): Similar to DBP but with slightly different physical and chemical properties.
The uniqueness of Bis(4’-bromophenacyl) phthalate lies in its bromophenacyl groups, which confer specific reactivity and potential for use in labeling and detection applications.
Properties
CAS No. |
95942-74-8 |
|---|---|
Molecular Formula |
C24H16Br2O6 |
Molecular Weight |
560.2 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16Br2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
InChI Key |
KBMZIQQGLLCCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















